5-Amino-2-(trifluoromethyl)benzonitrile
Overview
Description
5-Amino-2-(trifluoromethyl)benzonitrile is a cyanated and trifluoromethylated derivative of aniline . It can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .
Synthesis Analysis
5-Amino-2-(trifluoromethyl)benzonitrile can be synthesized from 5-Fluoro-2-(trifluoromethyl)benzonitrile . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis
The molecular formula of 5-Amino-2-(trifluoromethyl)benzonitrile is C8H5F3N2 . The exact mass is 186.04000 and the molecular weight is 186.13400 .Chemical Reactions Analysis
The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis
The physical form of 5-Amino-2-(trifluoromethyl)benzonitrile is solid . The storage temperature is room temperature, and it should be kept in a dark place and sealed in dry .Scientific Research Applications
Synthetic Applications
5-Amino-2-(trifluoromethyl)benzonitrile serves as a key intermediate in various synthetic processes. For instance, it has been utilized in the efficient synthesis of 4,5-diamino-2-(trifluoromethyl)benzonitrile, a compound produced in high yield and purity through nonchromatographic processes (Li et al., 2009). Additionally, it acts as an intermediate in the synthesis of bicalutamide, a medication, where it is derived from m-fluoro-(trifluoromethyl)benzene (Zhang Tong-bin, 2012).
In Organic Chemistry Research
In the realm of organic chemistry, 5-Amino-2-(trifluoromethyl)benzonitrile is a significant compound. It has been involved in the synthesis of androgen receptor antagonists like MDV3100, which is synthesized from 4-amino-2-(trifluoromethyl)benzonitrile and carbon disulfide (Li Zhi-yu, 2012). Moreover, its derivatives are used in the inhibition of the cyclotrimerization of benzonitrile, providing insights into the mechanism of this process (Davies et al., 1997).
Application in Materials Science
This compound has found applications in materials science as well. For instance, it has been used as an additive in polymer solar cells, significantly increasing their power conversion efficiency. This efficiency improvement is attributed to the ordering of P3HT chains in the presence of the compound (Jeong et al., 2011). Additionally, it has been utilized as an electrolyte additive for high-voltage lithium-ion batteries, improving the cyclic stability of the batteries (Huang et al., 2014).
Spectroscopic Analysis
5-Amino-2-(trifluoromethyl)benzonitrile is also relevant in spectroscopic analysis. A study used density functional theory to analyze the vibrational spectra of 2-amino-5-chloro benzonitrile, a related compound, providing valuable information for understanding the vibrational characteristics of these types of compounds (Krishnakumar & Dheivamalar, 2008).
Safety And Hazards
The safety information for 5-Amino-2-(trifluoromethyl)benzonitrile includes a warning signal word and the hazard statement H302 . Precautionary statements include P280-P305+P351+P338 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-amino-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIXMLOQLVHQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477666 | |
Record name | 5-Amino-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(trifluoromethyl)benzonitrile | |
CAS RN |
354814-19-0 | |
Record name | 5-Amino-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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